2-Methyl-1-(4-nitrophenyl)propan-1-amine
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Overview
Description
Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to a methanamine group, with an isopropyl group at the alpha position and a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- typically involves the nitration of Benzenemethanamine, alpha-(1-methylethyl)-. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Nitration Reaction:
Industrial Production Methods
Industrial production of Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- follows a similar nitration process but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified using recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Benzenemethanamine, alpha-(1-methylethyl)-4-amino-.
Substitution: Various halogenated, sulfonated, and alkylated derivatives.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a precursor to other bioactive molecules through metabolic transformations.
Comparison with Similar Compounds
Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- can be compared with other similar compounds, such as:
Benzenemethanamine, alpha-(1-methylethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzenemethanamine, alpha-(1-methylethyl)-4-amino-: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Benzenemethanamine, alpha-(1-methylethyl)-4-hydroxy-: Contains a hydroxyl group, which affects its solubility and reactivity.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-1-(4-nitrophenyl)propan-1-amine |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)10(11)8-3-5-9(6-4-8)12(13)14/h3-7,10H,11H2,1-2H3 |
InChI Key |
KANNPIUFBNOZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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